(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide belongs to a class of thienopyrazoles that have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C25H28N4O3S2
- Molecular Weight : 496.6 g/mol
- IUPAC Name : N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide
Biological Activity
Research on thienopyrazole derivatives has indicated several promising biological activities:
Anticancer Activity
Thienopyrazole compounds have been explored for their anticancer properties. For instance:
- Mechanism : They may induce apoptosis in cancer cells through the modulation of various signaling pathways.
- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.03 mM, indicating strong potential for further development as anticancer agents .
Anti-inflammatory Effects
These compounds have also shown anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies revealed that certain thienopyrazole derivatives reduced the production of TNF-alpha and IL-6 in macrophages .
Antimicrobial Activity
Thienopyrazoles exhibit antimicrobial effects against various pathogens:
- Study Results : Several derivatives were tested against bacterial strains and showed significant inhibition of growth compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Component | Effect on Activity |
---|---|
2,4-Dimethylphenyl Group | Enhances lipophilicity and receptor binding affinity |
Thieno[3,4-c]pyrazole Core | Critical for biological activity due to its ability to interact with target enzymes |
Trimethoxyphenyl Moiety | Contributes to increased potency and selectivity towards specific biological targets |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Interaction with receptors such as PPARγ has been noted in some derivatives, suggesting potential applications in metabolic diseases .
- Gene Expression Regulation : Influences the transcriptional activity of genes associated with cancer and inflammation.
Properties
IUPAC Name |
(E)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-15-6-8-20(16(2)10-15)28-25(18-13-33-14-19(18)27-28)26-23(29)9-7-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-12H,13-14H2,1-5H3,(H,26,29)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUUJEWUCNBWPH-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.